![molecular formula C17H19N7O B2896559 1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(1-phenylethyl)azetidine-3-carboxamide CAS No. 1448122-58-4](/img/structure/B2896559.png)
1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(1-phenylethyl)azetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triazolo[4,5-d]pyrimidine derivatives have been studied for their anti-gastric cancer effects . They are a class of compounds that have shown promise in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of these compounds often involves a multi-step process . For example, one study described a three-step reaction sequence involving five reactive centers (amide, amine, carbonyl, azide, and alkyne) for the synthesis of alicyclic derivatives .Molecular Structure Analysis
The stereochemistry and relative configurations of the synthesized compounds can be determined by 1D and 2D NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The reaction of these compounds with sodium hydroxide in dimethyl sulfoxide (DMSO) can result in aryl migration, followed by oxidative decarboxylation .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be influenced by various factors, including the specific substituents present in the molecule .Applications De Recherche Scientifique
Synthesis and Structural Characterization
- The synthesis of various triazolo and pyrimidinyl derivatives has been widely explored, demonstrating the versatility of these compounds in organic chemistry. For example, the synthesis of novel pyrazolo[1,5‐a]pyrimidine, 1,2,4‐triazolo[1,5‐a]pyrimidine, and pyrido[2,3‐d]pyrimidine derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety has been reported, showcasing the potential for creating diverse molecular architectures with potential biological activities (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
Antimicrobial Activities
- Some of these synthesized compounds have been screened for antimicrobial activities, providing insights into their potential as therapeutic agents. For instance, the synthesis, crystal structure, and antibacterial activity of ethyl 2-(4-vinylbenzyl)-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(4-vinylphenyl)propanoate were investigated, revealing moderate effects against bacterial species such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Lahmidi et al., 2019).
Development of Supramolecular Assemblies
- The dihydropyrimidine functionality has been explored as a module for creating novel crown-containing hydrogen-bonded supramolecular assemblies. Research in this area highlights the potential for utilizing such compounds in the development of new materials and chemical sensors (Fonari et al., 2004).
Solution-Phase Parallel Synthesis
- Advanced synthetic techniques, such as solution-phase parallel synthesis, have been applied to rapidly generate a variety of substituted triazolo[4,5-d]pyrimidin-7-ones, demonstrating the efficiency of modern synthetic approaches in the exploration of these compounds (Sun, Chen, & Yang, 2011).
Mécanisme D'action
Target of Action
The primary target of this compound is the USP28 protein . USP28 is a deubiquitinating enzyme that plays a crucial role in various cellular processes, including cell cycle progression and DNA damage response .
Mode of Action
The compound interacts with its target, USP28, by binding to it . This binding is reversible and directly affects the protein levels of USP28 . The inhibition of USP28 leads to changes in the cell cycle and epithelial-mesenchymal transition (EMT) progression in certain cancer cell lines .
Biochemical Pathways
The compound’s action on USP28 affects the biochemical pathways related to cell cycle progression and EMT . EMT is a process by which epithelial cells lose their cell polarity and cell-cell adhesion, and gain migratory and invasive properties to become mesenchymal stem cells; this is essential for numerous developmental processes including mesoderm formation and neural tube formation .
Pharmacokinetics
The compound’s interaction with usp28 suggests that it is able to penetrate cell membranes and reach its intracellular target
Result of Action
The result of the compound’s action is the inhibition of cell proliferation, alteration of the cell cycle at the S phase, and inhibition of EMT progression in certain cancer cell lines . This suggests potential antiproliferative activities against these cancer cells .
Orientations Futures
Propriétés
IUPAC Name |
1-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)-N-(1-phenylethyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O/c1-11(12-6-4-3-5-7-12)20-17(25)13-8-24(9-13)16-14-15(18-10-19-16)23(2)22-21-14/h3-7,10-11,13H,8-9H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAOPZVMAREBSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CN(C2)C3=NC=NC4=C3N=NN4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

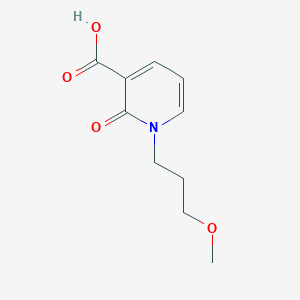
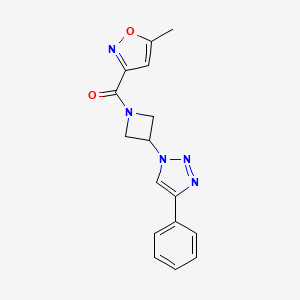
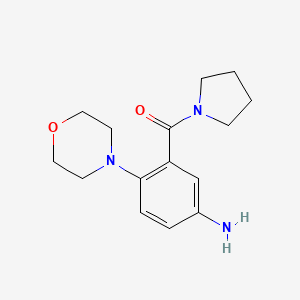
![3-Oxo-2-(2-phenoxyethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylic acid](/img/structure/B2896479.png)
![Tert-butyl 3-[(1-cyanocyclobutyl)(methyl)carbamoyl]propanoate](/img/structure/B2896480.png)
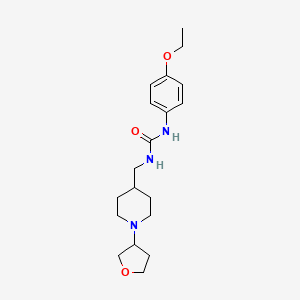
![N-[[4-(Phenoxymethyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2896482.png)
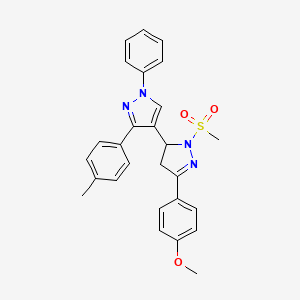
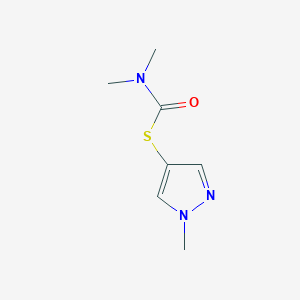

![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-butoxybenzoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2896494.png)
![1-[4-(Methylamino)-3-nitrobenzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B2896496.png)
![(E)-ethyl 2-cyano-2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetate](/img/structure/B2896498.png)
